molecular formula C8H12I2N2 B13535573 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide CAS No. 2825012-48-2

2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide

Cat. No.: B13535573
CAS No.: 2825012-48-2
M. Wt: 390.00 g/mol
InChI Key: WLLYAFUVEOOXDE-UHFFFAOYSA-N
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Description

2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide typically involves multi-step reactions. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its kinase inhibitory activity, making it a candidate for cancer therapy.

    Industry: Utilized in the development of organic materials and natural products.

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is unique due to its specific substitution pattern and the resulting biological activities

Properties

CAS No.

2825012-48-2

Molecular Formula

C8H12I2N2

Molecular Weight

390.00 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydroiodide

InChI

InChI=1S/C8H10N2.2HI/c1-6-2-3-7-4-9-5-8(7)10-6;;/h2-3,9H,4-5H2,1H3;2*1H

InChI Key

WLLYAFUVEOOXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNC2)C=C1.I.I

Origin of Product

United States

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